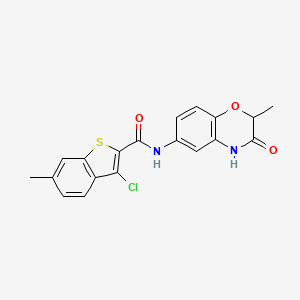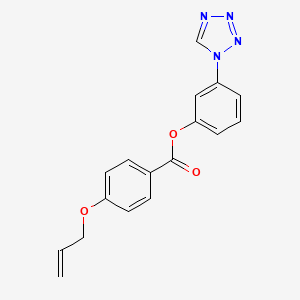
3-chloro-6-methyl-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-6-methyl-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-methyl-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the Chloro and Methyl Groups: Chlorination and methylation reactions are performed using appropriate reagents such as thionyl chloride and methyl iodide.
Formation of the Benzoxazin Ring: This involves the cyclization of an appropriate precursor, often using acidic or basic conditions.
Coupling Reactions: The final step involves coupling the benzothiophene and benzoxazin moieties using amide bond formation reactions, typically employing reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group in the benzoxazin ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles for Substitution: Amines, thiols
Major Products Formed
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Alcohols, amines
Substitution Products: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule, including its interactions with enzymes and receptors.
Medicine
Medicinal chemistry applications include the exploration of the compound as a potential therapeutic agent for various diseases, such as cancer, inflammation, and infectious diseases.
Industry
In industrial applications, the compound may be used in the development of new materials with specific properties, such as conductivity, fluorescence, or mechanical strength.
Mechanism of Action
The mechanism of action of 3-chloro-6-methyl-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-benzothiophene-2-carboxamide would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene Derivatives: Compounds with similar benzothiophene cores but different substituents.
Benzoxazin Derivatives: Compounds with similar benzoxazin rings but different substituents.
Uniqueness
The uniqueness of 3-chloro-6-methyl-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-benzothiophene-2-carboxamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C19H15ClN2O3S |
|---|---|
Molecular Weight |
386.9 g/mol |
IUPAC Name |
3-chloro-6-methyl-N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C19H15ClN2O3S/c1-9-3-5-12-15(7-9)26-17(16(12)20)19(24)21-11-4-6-14-13(8-11)22-18(23)10(2)25-14/h3-8,10H,1-2H3,(H,21,24)(H,22,23) |
InChI Key |
GCXOUBFJZWUKFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=C(S3)C=C(C=C4)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(3,5-difluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11326062.png)
![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-methylbenzamide](/img/structure/B11326068.png)
![N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11326071.png)
![2-[(E)-2-(2-chlorophenyl)ethenyl]-5-{4-[(3-methylphenoxy)acetyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11326074.png)
![3,4,5-trimethoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11326075.png)

![8-(2,4-dimethoxyphenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11326080.png)
![6-bromo-3-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11326092.png)

![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11326105.png)
![7-(5-Bromo-2-pyridyl)-8,9-dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B11326113.png)
![7-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11326119.png)
![6,7-dimethyl-4-oxo-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B11326125.png)
![{4-[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(furan-2-yl)methanone](/img/structure/B11326129.png)
